molecular formula C17H19N3O3 B13879589 Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

Cat. No.: B13879589
M. Wt: 313.35 g/mol
InChI Key: GMJLKWLSCVDYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

phenyl N-(5-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)carbamate

InChI

InChI=1S/C17H19N3O3/c1-22-15-11-13(12-18-16(15)20-9-5-6-10-20)19-17(21)23-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,21)

InChI Key

GMJLKWLSCVDYPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.